2-[5-(2-Fluorobenzoyl)thiophen-2-yl]acetamide
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Overview
Description
2-[5-(2-Fluorobenzoyl)thiophen-2-yl]acetamide is a chemical compound with the molecular formula C13H10FNO2S It is known for its unique structure, which includes a fluorobenzoyl group attached to a thienyl ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2-Fluorobenzoyl)thiophen-2-yl]acetamide typically involves the reaction of 2-fluorobenzoyl chloride with 2-thiophenemethanamine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then treated with acetic anhydride to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-[5-(2-Fluorobenzoyl)thiophen-2-yl]acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorine atom in the benzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[5-(2-Fluorobenzoyl)thiophen-2-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-cancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[5-(2-Fluorobenzoyl)thiophen-2-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anti-cancer properties.
Comparison with Similar Compounds
Similar Compounds
- 2-[5-(4-Fluorobenzoyl)-2-thienyl]acetamide
- 2-[5-(2-Chlorobenzoyl)-2-thienyl]acetamide
- 2-[5-(2-Methylbenzoyl)-2-thienyl]acetamide
Uniqueness
2-[5-(2-Fluorobenzoyl)thiophen-2-yl]acetamide is unique due to the presence of the fluorine atom in the benzoyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and increase its binding affinity to molecular targets, making it a valuable compound for various applications.
Biological Activity
2-[5-(2-Fluorobenzoyl)thiophen-2-yl]acetamide is a synthetic compound with a unique molecular structure that includes a fluorobenzoyl group attached to a thiophenyl ring and an acetamide moiety. This compound has garnered interest in the scientific community for its potential biological activities, particularly in the fields of medicinal chemistry and drug development.
- Molecular Formula : C13H10FNO2S
- Molecular Weight : 253.29 g/mol
- CAS Number : 339099-01-3
The presence of the fluorine atom in the benzoyl group is believed to enhance the compound's stability and biological activity by increasing its binding affinity to various molecular targets .
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory properties. Studies suggest that it may inhibit key inflammatory mediators, which could make it beneficial in treating conditions characterized by chronic inflammation .
Anticancer Potential
One of the most promising areas of research involves the anticancer properties of this compound. Preliminary studies indicate that it may inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth. For instance, it has been shown to affect pathways associated with cell cycle regulation and apoptosis .
The mechanism of action for this compound is primarily linked to its interaction with various molecular targets. The compound is thought to bind to specific enzymes or receptors, altering their activity and leading to biological effects such as:
- Inhibition of enzymes involved in cancer cell proliferation.
- Modulation of inflammatory pathways.
- Disruption of bacterial cell wall synthesis .
Study 1: Antimicrobial Activity
A study conducted on the antimicrobial efficacy of various thiophene derivatives, including this compound, found that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, highlighting its potential as a lead compound for developing new antibiotics.
Study 2: Anticancer Screening
In a screening study aimed at identifying novel anticancer agents, this compound was tested on multicellular spheroids representing different cancer types. The results indicated a dose-dependent reduction in viability, suggesting that this compound could serve as a scaffold for further drug development targeting specific cancers .
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
2-[5-(4-Fluorobenzoyl)-2-thienyl]acetamide | Structure | Moderate antimicrobial activity |
2-[5-(2-Chlorobenzoyl)-2-thienyl]acetamide | Structure | Low anti-inflammatory effects |
2-[5-(3-Methylbenzoyl)-2-thienyl]acetamide | Structure | High anticancer potential |
The unique presence of the fluorine atom in this compound differentiates it from other similar compounds, enhancing its biological activity and stability .
Properties
IUPAC Name |
2-[5-(2-fluorobenzoyl)thiophen-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO2S/c14-10-4-2-1-3-9(10)13(17)11-6-5-8(18-11)7-12(15)16/h1-6H,7H2,(H2,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURDCXIHCGLSFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=C(S2)CC(=O)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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